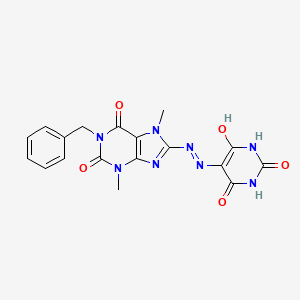

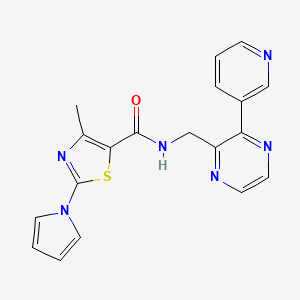

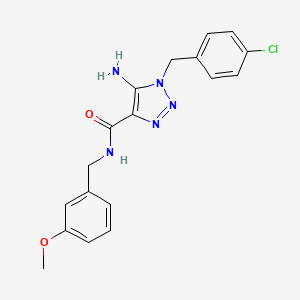

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that provide scaffolds for further functionalization. In the context of synthesizing pyridine and pyrazole derivatives, one study describes the creation of a scaffold for 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives through a domino 1,3-dipolar cycloaddition and elimination process . Another study reports the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, which were characterized by various spectroscopic methods and showed a range of biological activities . These methods of synthesis are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were structurally investigated using these methods, with a particular focus on the stereochemistry of the thiazolidinone ring . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, and its molecular geometry and electronic structure were optimized using ab-initio methods . These analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of a molecule is influenced by its functional groups and molecular structure. The studies mentioned do not directly address the reactivity of 4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, but they do provide insights into the reactivity of related pyridine and pyrazole derivatives. For example, the synthesis of isoxazole-annulated heterocycles involves cycloaddition reactions , and the chalcone hybrids were evaluated for their biological activities, which implies a certain level of chemical reactivity towards biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as thermal stability and solubility, can be determined through various analytical techniques. The thermal stability of a pyrazole derivative was assessed using thermo-gravimetric analysis, indicating stability up to 190°C . Additionally, the study of solvent effects on structural parameters can reveal how a compound's conformation might change in different environments . These properties are important for the practical application and handling of the compound, especially in biological systems where temperature and solvent effects are crucial.

Scientific Research Applications

Heterocyclic Compounds in Drug Design and Biological Activity

Heterocyclic compounds, including pyrazole, pyridine, and thiazole derivatives, have been extensively studied for their biological activities, which include anticancer, antibacterial, anti-inflammatory, and antifungal properties. The structural versatility and functional adaptability of these compounds allow for the design of targeted therapies against a wide range of diseases.

- Antitubercular Activity: Some heterocyclic compounds have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis, showing significant potential for the development of new antitubercular agents (Asif, 2014).

- Cytochrome P450 Enzyme Inhibition: Heterocyclic compounds have been reviewed for their ability to inhibit Cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions and enhancing the safety profiles of drugs (Khojasteh et al., 2011).

- Optical Sensors and Biological Applications: Pyrimidine derivatives, part of the heterocyclic family, are highlighted for their roles in the development of optical sensors and their broad biological and medicinal applications, indicating the potential for these compounds in diagnostic and therapeutic tools (Jindal & Kaur, 2021).

- Chemistry and Properties of Complexes: The variability in chemistry and properties of heterocyclic compounds, such as benzimidazolyl-pyridine and benzthiazolyl-pyridine, offers insights into their potential applications in biological and electrochemical activities, which could be relevant for drug design and material science (Boča, Jameson, & Linert, 2011).

properties

IUPAC Name |

4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHINGEGGUFNLTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

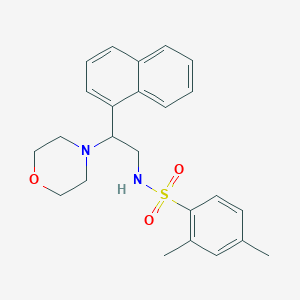

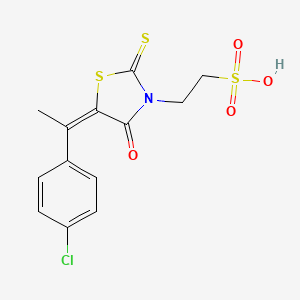

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)

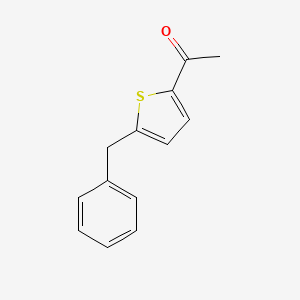

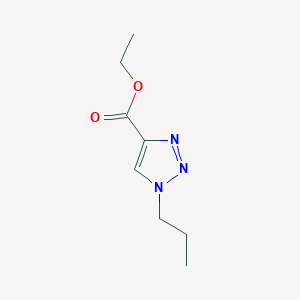

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

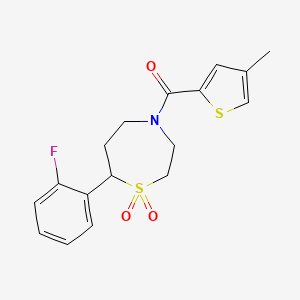

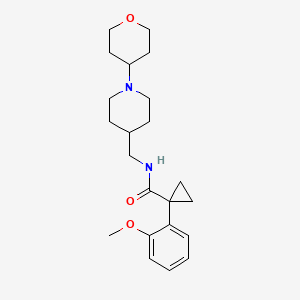

![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)